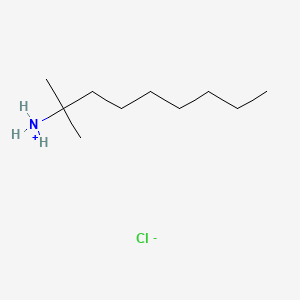

2-Methyl-2-nonanamine hydrochloride

Description

2-Methyl-2-nonanamine hydrochloride (C₁₀H₂₃N·HCl) is a branched primary amine hydrochloride with a methyl group at the second carbon of a nonanamine backbone. Its molecular formula (C₁₀H₂₃N) and monoisotopic mass (157.18304 Da) classify it as a mid-sized aliphatic amine derivative . Applications likely include pharmaceutical intermediates or specialty chemicals, though specific uses remain proprietary.

Properties

CAS No. |

56165-51-6 |

|---|---|

Molecular Formula |

C10H24ClN |

Molecular Weight |

193.76 g/mol |

IUPAC Name |

2-methylnonan-2-ylazanium;chloride |

InChI |

InChI=1S/C10H23N.ClH/c1-4-5-6-7-8-9-10(2,3)11;/h4-9,11H2,1-3H3;1H |

InChI Key |

SVSVBAAVICZXMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)(C)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-nonanamine hydrochloride typically involves the alkylation of a primary or secondary amine with an appropriate alkyl halide. For instance, the reaction of 2-methyl-2-nonanamine with hydrochloric acid can yield the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of 2-Methyl-2-nonanamine hydrochloride can involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of catalysts can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nonanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.

Reduction: Reduction reactions can convert the amine to its corresponding alkane.

Substitution: The amine can participate in nucleophilic substitution reactions where the amine group is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso, nitro, or N-oxide derivatives.

Reduction: Corresponding alkane.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-nonanamine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological amines and their role in physiological processes.

Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-nonanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. As an amine, it can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to physiological effects.

Comparison with Similar Compounds

Positional Isomers: 4-Methyl-4-nonanamine Hydrochloride

- Structural Differences: The positional isomer 4-methyl-4-nonanamine hydrochloride shares the same molecular formula (C₁₀H₂₃N) and mass as 2-methyl-2-nonanamine but differs in methyl group placement (C4 vs. C2).

- Industrial Interest: Despite identical molecular weight, 4-methyl-4-nonanamine has only 17 patents, far fewer than its C2 counterpart. This disparity highlights the critical role of branching position in industrial applicability, possibly due to synthetic accessibility or target-specific interactions .

Shorter-Chain Analog: Methylhexanamine Hydrochloride (DMAA)

- Structural Differences: Methylhexanamine (C₆H₁₅N·HCl) features a six-carbon chain with a methyl group at C2. The shorter chain reduces lipophilicity compared to 2-methyl-2-nonanamine, likely affecting bioavailability and metabolic stability.

- Applications and Regulation: DMAA (synonyms: Geranamine, Forthane) is a known stimulant previously used in dietary supplements but banned in many regions due to cardiovascular risks . This contrasts with 2-methyl-2-nonanamine’s lack of reported pharmacological data, underscoring how chain length influences both bioactivity and regulatory scrutiny.

Cyclic Amine Derivatives: N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

- Structural Differences: This compound incorporates a bicyclic indane ring system, introducing rigidity and aromaticity absent in 2-methyl-2-nonanamine.

- Functional Implications: The indane backbone could confer greater thermal stability and altered solubility profiles compared to aliphatic amines.

Chloroethylamine Derivatives: 2-Chloro-N,N-diethylethylamine Hydrochloride

- Functional Group Variation : This compound replaces the methyl group with a chloroethyl moiety, increasing molecular weight (169.07 g/mol vs. 157.18 g/mol) and introducing electrophilic reactivity. Such properties make it a versatile alkylating agent in organic synthesis.

- Applications: Widely used as a pharmaceutical intermediate (e.g., in amiodarone synthesis), its chlorine atom enables nucleophilic substitution reactions, a feature absent in 2-methyl-2-nonanamine .

Tabulated Comparison of Key Compounds

| Compound | Molecular Formula | Branching/Functional Group | Patent Count | Notable Features |

|---|---|---|---|---|

| 2-Methyl-2-nonanamine hydrochloride | C₁₀H₂₃N·HCl | C2 methyl | 1,819 | High industrial interest; aliphatic backbone |

| 4-Methyl-4-nonanamine hydrochloride | C₁₀H₂₃N·HCl | C4 methyl | 17 | Low patent activity; structural isomer |

| Methylhexanamine hydrochloride (DMAA) | C₆H₁₅N·HCl | C2 methyl (shorter chain) | N/A | Banned stimulant; regulatory challenges |

| N-Methyl-2,3-dihydro-1H-inden-2-amine | C₁₀H₁₄N·HCl | Bicyclic indane system | N/A | Potential for receptor targeting; rigid structure |

| 2-Chloro-N,N-diethylethylamine HCl | C₆H₁₅ClN·HCl | Chloroethyl group | N/A | Alkylating agent; synthetic versatility |

Biological Activity

2-Methyl-2-nonanamine hydrochloride, a compound with the CAS number 56165-51-6, is an amine that has garnered attention for its biological activity and potential applications in various fields, including chemistry and biology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H24ClN |

| Molecular Weight | 193.76 g/mol |

| IUPAC Name | 2-methylnonan-2-ylazanium; chloride |

| InChI Key | SVSVBAAVICZXMW-UHFFFAOYSA-N |

Synthesis and Preparation

The synthesis of 2-Methyl-2-nonanamine hydrochloride typically involves the alkylation of a primary or secondary amine with an appropriate alkyl halide. The reaction is often conducted in organic solvents like ethanol or methanol under reflux conditions to ensure complete reaction. Industrially, continuous flow processes are employed to enhance efficiency and yield.

The biological activity of 2-Methyl-2-nonanamine hydrochloride is primarily attributed to its interaction with molecular targets such as enzymes or receptors. As an amine, it can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to physiological effects.

Biological Activity

Research indicates that 2-Methyl-2-nonanamine hydrochloride exhibits various biological activities:

- Enzyme Interaction : It may interact with enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to specific receptors, potentially influencing neurotransmission and other physiological processes.

Case Studies

- In Vitro Studies : In laboratory settings, studies have demonstrated that similar compounds can affect cellular signaling pathways. For instance, compounds in the same chemical family have shown promise in modulating glutamate receptors, which are crucial for neurotransmission .

- Toxicological Studies : Some studies have raised concerns about the potential carcinogenicity of N-nitrosomethyl-n-alkylamines (NMAs), which include compounds related to 2-Methyl-2-nonanamine hydrochloride. Animal studies have indicated that NMAs can form DNA adducts and induce mutations, suggesting a need for caution in their use .

Comparative Analysis with Similar Compounds

| Compound | Unique Features |

|---|---|

| 2-Methyl-2-octanamine hydrochloride | Shorter alkyl chain; different solubility properties |

| 2-Methyl-2-decanamine hydrochloride | Longer alkyl chain; altered reactivity |

| 2-Methyl-2-undecanamine hydrochloride | Further increased chain length; distinct biological activity |

Research Applications

The compound is utilized in various scientific research applications:

- Organic Synthesis : It serves as a building block in the synthesis of other organic compounds.

- Biological Studies : It is employed in studies examining the role of amines in physiological processes.

- Industrial Use : Applications include the production of surfactants and corrosion inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.